Pymetrozine Pymetrozine Pymetrozine is a member of the class of 1,2,4-triazines that is 4,5-dihydro-1,2,4-triazin-3(2H)-one substituted by a methyl group at position 6 and a (pyridin-3-ylmethylidene)amino group at position 4. It has a role as an antifeedant, an environmental contaminant, a xenobiotic and a TRPV channel modulator. It is a member of 1,2,4-triazines and a member of pyridines.
Pymetrozine can cause cancer according to The Environmental Protection Agency (EPA).
Pymetrozine is a neuroactive insecticide that selectively affects chordotonal mechanoreceptors. Physiologically, it appears to act by preventing these insects from inserting their stylus into the plant tissue. It controls many strains of aphids on potatoes and in a range of vegetable brassica crops. Pymetrozine has been determined to be of low acute toxicity to humans, birds, aquatic organisms, mammals, and bees.
Brand Name: Vulcanchem
CAS No.: 123312-89-0
VCID: VC0002231
InChI: InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6-
SMILES: CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2
Molecular Formula: C10H11N5O
Molecular Weight: 217.23 g/mol

Pymetrozine

CAS No.: 123312-89-0

Cat. No.: VC0002231

Molecular Formula: C10H11N5O

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

Pymetrozine - 123312-89-0

CAS No. 123312-89-0
Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
IUPAC Name 6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one
Standard InChI InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6-
Standard InChI Key QHMTXANCGGJZRX-SDQBBNPISA-N
Isomeric SMILES CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2
SMILES CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2
Canonical SMILES CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2
Colorform Colorless crystals
Melting Point 217 °C

Chemical Identity and Physicochemical Properties

Structural Characteristics

Pymetrozine (IUPAC name: (E)-4,5-dihydro-6-methyl-4-[(3-pyridinylmethylene)amino]-1,2,4-triazin-3(2H)-one) features a triazinone backbone conjugated with a pyridine moiety. The planar structure facilitates systemic translocation within plants, while the presence of hydrogen-bonding groups enhances binding to insect neural targets .

Physicochemical Parameters

The compound’s stability and environmental behavior derive from its distinct physical properties:

Table 1. Key Physicochemical Properties of Pymetrozine

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₅O
Melting Point217°C (decomposition)
Vapor Pressure<4 × 10⁻⁶ Pa at 25°C
Water Solubility (pH 6.5)0.29 g/L
log Pow-0.18
Hydrolysis DT₅₀ (pH 7)616–800 days

These properties account for its limited mobility in soil (Koc = 1,360 mL/g) and low bioaccumulation potential . The negative log Pow value indicates preferential partitioning into aqueous environments, necessitating careful management in aquatic ecosystems .

Neurotoxic Mechanism Targeting Chordotonal Organs

TRPV Channel Modulation

Pymetrozine selectively binds to transient receptor potential vanilloid (TRPV) channels in insect chordotonal organs—mechanosensory structures regulating leg movement and feeding coordination . By disrupting Ca²⁺ ion flux, it induces:

  • Hyperextension of hind legs due to sustained neural excitation

  • Loss of stylet penetration ability in aphids within 1 hour post-exposure

  • Irreversible feeding cessation through blockage of cibarial pump musculature

Symptom Progression in Target Pests

Field observations document a consistent behavioral sequence:

  • Initial grooming and leg tremors (0–30 minutes)

  • Uncoordinated movement and failure to maintain plant attachment (1–2 hours)

  • Complete paralysis and mortality (24–48 hours)

Electrophysiological studies confirm 90% reduction in stylet thrusting frequency at 0.1 ppm concentrations, explaining its rapid anti-feeding action .

Toxicological Profile Across Species

Mammalian Toxicity

Table 2. Acute Toxicity Metrics for Technical Pymetrozine

Test OrganismEndpointLD₅₀/LC₅₀Toxicity Category
Rat (oral)Mortality5,820 mg/kgIV (Low)
Rat (dermal)Mortality>2,000 mg/kgIII (Moderate)
Rabbit (eye)IrritationReversibleIII

Subchronic studies revealed a NOAEL of 12.4 mg/kg/day in rats, with neurotoxic manifestations (tiptoe gait, stereotypy) appearing at 201 mg/kg/day . Developmental toxicity occurred only at maternally toxic doses (>150 mg/kg/day), indicating a high safety threshold for prenatal exposure .

Aquatic Organisms

  • Procambarus clarkii (crayfish): 96-h LC₅₀ = 0.479 mg/L with histopathological changes in gills (33% epithelial lesions) and digestive organs

  • Daphnia magna: EC₅₀ = 1.1 mg/L (48-h immobilization)

  • Rainbow trout: 96-h LC₅₀ = 5.6 mg/L

Terrestrial Non-Targets

  • Apis mellifera (honeybee): No significant mortality at 100 μg/bee (48-h contact test)

  • Eisenia fetida (earthworm): LC₅₀ >1,000 mg/kg soil

Agricultural Use Patterns and Resistance Management

Registered Application Parameters

Table 3. Pymetrozine Application Guidelines for Major Crops

CropTarget PestRate (g a.i./ha)PHI (Days)Max Annual Applications
RicePlanthoppers150–200142
Oilseed RapePollen Beetle15071
CottonWhiteflies200–300142
PotatoesAphids10072

IPM Integration Strategies

  • Rotation with MoA Group 4A (Neonicotinoids): Delays resistance in Myzus persicae populations

  • Combination with Predatory Beetles: Synergizes with Coccinellid larvae for 98% aphid control in Brassica crops

  • Seed Treatment Compatibility: No phytotoxicity at 50 g a.i./100 kg seed in Oryza sativa trials

Regulatory Status and Environmental Fate

Global Regulatory Approvals

  • EPA (USA): Conditional registration under FIFRA §3(c)(7) with groundwater monitoring requirements

  • EU: Approved under Regulation (EC) No 1107/2009 with restrictions on aerial application

  • India: Included in Insecticides Act, 1968 Schedule for rice and cotton pests

Degradation Pathways

  • Photolysis: t₁/₂ = 5.7 days (aqueous phase, natural sunlight)

  • Soil Metabolism: Mineralization to CO₂ (42% in 120 days) via Pseudomonas spp.

  • Hydrolytic Products: 4-amino-6-methyl-1,2,4-triazin-3(2H)-one (non-toxic)

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